
(S)-N-(Naphthalen-1-yl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-(Naphthalen-1-yl)pyrrolidine-2-carboxamide is a chiral compound that features a naphthalene ring attached to a pyrrolidine ring via a carboxamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(Naphthalen-1-yl)pyrrolidine-2-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Naphthalene Ring: The naphthalene moiety can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using palladium catalysts.
Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide bond, which can be achieved through the reaction of the amine group on the pyrrolidine ring with a carboxylic acid derivative of the naphthalene ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-(Naphthalen-1-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of naphthoquinones or other oxidized derivatives.
Reduction: Formation of reduced amides or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
(S)-N-(Naphthalen-1-yl)pyrrolidine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Mécanisme D'action
The mechanism of action of (S)-N-(Naphthalen-1-yl)pyrrolidine-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The naphthalene ring can interact with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds or ionic interactions with amino acid side chains.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-N-(Naphthalen-1-yl)pyrrolidine-2-carboxamide: The enantiomer of the compound, which may have different biological activities.
N-(Naphthalen-1-yl)pyrrolidine-2-carboxylic acid: A related compound with a carboxylic acid group instead of a carboxamide.
N-(Naphthalen-1-yl)pyrrolidine-2-carboxylate: An ester derivative of the compound.
Uniqueness
(S)-N-(Naphthalen-1-yl)pyrrolidine-2-carboxamide is unique due to its specific chiral configuration, which can lead to distinct interactions with biological targets and different physical properties compared to its enantiomer or other derivatives.
Propriétés
Formule moléculaire |
C15H16N2O |
|---|---|
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
(2S)-N-naphthalen-1-ylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C15H16N2O/c18-15(14-9-4-10-16-14)17-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8,14,16H,4,9-10H2,(H,17,18)/t14-/m0/s1 |
Clé InChI |
YPXVWCQDOMAVKQ-AWEZNQCLSA-N |
SMILES isomérique |
C1C[C@H](NC1)C(=O)NC2=CC=CC3=CC=CC=C32 |
SMILES canonique |
C1CC(NC1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


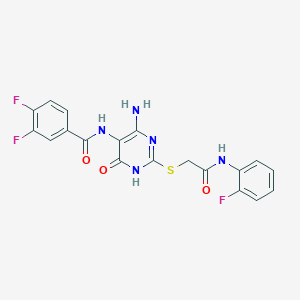
![2-({5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(3-nitrophenyl)ethanone](/img/structure/B14123749.png)

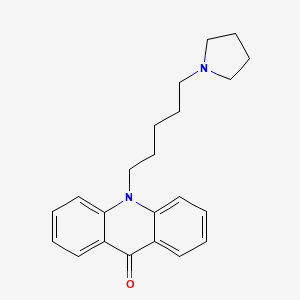
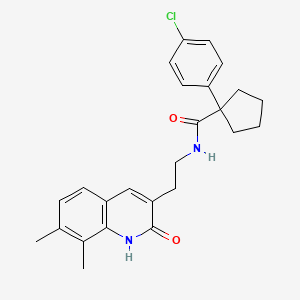
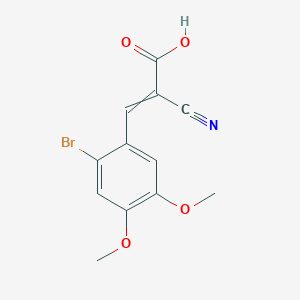
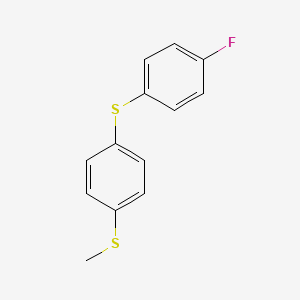
![1-(2-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14123783.png)
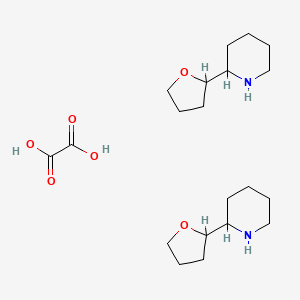

![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B14123800.png)
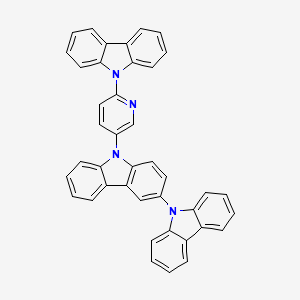

![(3R)-3-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-propan-2-yl-2,3-dihydropyran-4-one](/img/structure/B14123817.png)
